3,3-Dimethyl-dec-4-yne
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Overview
Description
3,3-Dimethyl-dec-4-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C12H22, and it is a derivative of decyne with two methyl groups attached to the third carbon atom
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing alkynes, including this compound, is through the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where a terminal alkyne is deprotonated using a strong base, followed by the addition of an alkyl halide to form the desired alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases under controlled conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction of alkynes can lead to the formation of alkenes or alkanes.
Substitution: Alkynes can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction to cis-alkenes.
Substitution: Halogens (Br2, Cl2) or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated alkynes or other substituted products.
Scientific Research Applications
3,3-Dimethyl-dec-4-yne has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-dec-4-yne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne allows it to participate in a range of chemical reactions, including addition and substitution reactions, which can modify biological molecules and pathways .
Comparison with Similar Compounds
- 3,3-Dimethyl-4-octyne
- 3-Ethyl-5-methyl-1,6,8-decatriyne
- 2,2,5,5-Tetramethyl-3-hexyne
Comparison: 3,3-Dimethyl-dec-4-yne is unique due to its specific structure, which includes a decyne backbone with two methyl groups at the third carbon. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
70732-45-5 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3,3-dimethyldec-4-yne |
InChI |
InChI=1S/C12H22/c1-5-7-8-9-10-11-12(3,4)6-2/h5-9H2,1-4H3 |
InChI Key |
BDKOCLJPGLKQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)(C)CC |
Origin of Product |
United States |
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